molecular formula C19H23NO4 B079932 4-Nitroestrone 3-methyl ether CAS No. 14846-62-9

4-Nitroestrone 3-methyl ether

Cat. No. B079932
CAS RN: 14846-62-9
M. Wt: 329.4 g/mol
InChI Key: QDFCXLJPTBSDPF-BFDPJXHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitroestrone 3-methyl ether, also known as 4-NEME, is a synthetic estrogen compound that has been widely used in scientific research due to its unique biochemical and physiological effects. This compound is synthesized through a specific method and has been studied for its mechanism of action and potential applications in various fields. In

Scientific Research Applications

Antitumor Activity in Mammary Tumors

4-Nitroestrone 3-methyl ether has shown efficacy as a growth inhibitor in certain rat mammary tumors induced by dimethylbenz(a)anthracene. This compound, when administered at optimal levels, demonstrated comparable antitumor activity to tamoxifen and nafoxidine, with minimal toxicity and slight estrogenicity. Additionally, it was observed that 4-Nitroestrone 3-methyl ether could prevent the appearance of mammary tumors when administered around the time of dimethylbenz(a)anthracene intubation. Unique to its action on mammary tumors was its ability to destroy adenocarcinomas while allowing fibroadenomas to appear (Rozhin et al., 1983).

Inhibition of MXT Murine Mammary Tumor

Further investigation into A-ring substituted estrogens, including 4-Nitroestrone 3-methyl ether, demonstrated their role as growth inhibitors in hormone-dependent MXT murine mammary tumors. These estrogen analogues were effective in inhibiting the growth of both newly implanted and established MXT tumors. The compounds exhibited non-toxicity across a wide range of active levels. The study highlighted that amino and nitro groups at the 4-position of estrone 3-methyl ether were particularly effective in tumor inhibition (Brooks et al., 1987).

Structural and Receptor Binding Studies

4-Nitroestrone 3-methyl ether’s crystal structure was studied, revealing different molecular conformations. Its crystal structure displayed a nitro group with oxygens perpendicular to the aromatic ring. This structural feature affects its binding affinity to estrogen receptors and its efficiency in gene stimulation. Such properties are crucial for understanding the molecular mechanism of action of nitroestradiols, including 4-Nitroestrone 3-methyl ether (Palomino et al., 1996).

properties

CAS RN

14846-62-9

Product Name

4-Nitroestrone 3-methyl ether

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

(8R,9S,13S,14S)-3-methoxy-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H23NO4/c1-19-10-9-12-11-5-7-16(24-2)18(20(22)23)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1

InChI Key

QDFCXLJPTBSDPF-BFDPJXHCSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4[N+](=O)[O-])OC

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4[N+](=O)[O-])OC

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4[N+](=O)[O-])OC

Other CAS RN

14846-62-9

synonyms

4-nitroestrone 3-methyl ether

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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